Trans-4-(3-bromophenyl)-1-Boc-pyrrolidine-3-carboxylic acid
Description
Properties
IUPAC Name |
(3S,4R)-4-(3-bromophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BrNO4/c1-16(2,3)22-15(21)18-8-12(13(9-18)14(19)20)10-5-4-6-11(17)7-10/h4-7,12-13H,8-9H2,1-3H3,(H,19,20)/t12-,13+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLZJBSBJNUMFEY-QWHCGFSZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)C(=O)O)C2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization-Based Routes
Cyclization strategies often employ γ-amino acids or imines as starting materials. A notable method involves the Castagnoli–Cushman reaction , which combines succinic anhydride with imines to form 5-oxopyrrolidine intermediates. Subsequent directed C(sp³)–H arylation using Pd catalysis introduces the 3-bromophenyl group (Table 1). For example, palladium(II) acetate with (BnO)₂PO₂H as an additive enables aryl iodide coupling at the C4 position of the pyrrolidine ring, achieving yields up to 78%.
Table 1: Key Reaction Conditions for C(sp³)–H Arylation
| Parameter | Optimal Value | Impact on Yield/Stereoselectivity |
|---|---|---|
| Catalyst | Pd(OAc)₂ (10 mol%) | Higher turnover; minimal side products |
| Additive | (BnO)₂PO₂H (20 mol%) | Enhances regioselectivity for C4 position |
| Solvent | Anhydrous 1,4-dioxane | Improves solubility of aryl iodide |
| Temperature | 110°C | Balances reaction rate and decomposition |
| Reaction Time | 21 hours | Ensures >95% conversion |
Post-Functionalization of Pyrrolidine Scaffolds
An alternative route begins with commercially available trans-4-phenylpyrrolidine-3-carboxylic acid derivatives. The bromophenyl group is introduced via Suzuki–Miyaura coupling using 3-bromophenylboronic acid and a Pd catalyst. However, this method requires pre-installation of a leaving group (e.g., triflate) at the C4 position, complicating the synthesis. Boc protection is typically performed early to prevent side reactions at the amine group, employing di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP.
Stereochemical Control and Diastereoselectivity
The trans configuration at C3 and C4 is critical for biological activity. Stereoselectivity is achieved through:
Chiral Auxiliaries and Catalysts
The use of (R)-Proline-derived catalysts during cyclization ensures enantiomeric excess (>90%) in the pyrrolidine ring formation. For instance, asymmetric hydrogenation of γ-keto esters with Ru-BINAP complexes yields trans-pyrrolidines with 95:5 dr.
Epimerization Mitigation
Epimerization at C3 during C–H activation is a major challenge. Kinetic studies via ¹H NMR reveal that prolonged heating (>4 hours) at 110°C induces partial racemization. Optimized conditions limit reaction times to 16–21 hours, maintaining diastereomeric excess (de) above 80% (Scheme 1).
Scheme 1: Epimerization Kinetics During C–H Arylation
-
Time (h) | Conversion (%) | de (%)
1 | 15 | 98
4 | 60 | 92
8 | 85 | 85
16 | 98 | 82
Functional Group Installation and Protection
Boc Protection of the Amine
The Boc group is introduced using Boc₂O in acetonitrile at 25–50°C, achieving near-quantitative yields. DMAP (4-dimethylaminopyridine) catalyzes the reaction, with monitoring by TLC (Rf = 0.5 in hexane/ethyl acetate 3:1).
Carboxylic Acid Formation
Hydrolysis of methyl ester precursors with LiOH in THF/H₂O (3:1) at 0°C provides the carboxylic acid without Boc deprotection. Yields exceed 85% when reaction times are kept under 2 hours.
Purification and Analytical Characterization
Chromatographic Techniques
Crude products are purified via flash chromatography (silica gel, hexane/ethyl acetate gradient) or preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA). The trans isomer elutes earlier than cis counterparts due to reduced polarity.
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.0 Hz, 2H, ArH), 7.25 (t, J = 7.6 Hz, 1H, ArH), 4.15 (m, 1H, H-3), 3.95 (m, 1H, H-4), 1.40 (s, 9H, Boc).
-
HPLC : Retention time = 12.3 min (Chiralpak IA, hexane/i-PrOH 90:10), confirming >99% ee.
Challenges and Optimization Opportunities
Byproduct Formation
Competing N-arylation during C–H activation generates undesired regioisomers. Increasing the steric bulk of the directing group (e.g., 8-aminoquinoline vs. picolinamide) reduces this side reaction.
Scalability Issues
Pd catalyst loadings below 5 mol% are necessary for cost-effective scale-up. Recent advances in photocatalysis offer atom-economical alternatives, though yields remain suboptimal (50–60%).
Applications in Target-Oriented Synthesis
This compound serves as a precursor to Rho-kinase inhibitors and β-secretase (BACE-1) inhibitors . For example, coupling with isoquinolinone scaffolds via amide bond formation yields potent enzyme inhibitors (IC₅₀ = 0.2 µM) .
Chemical Reactions Analysis
Types of Reactions
Trans-4-(3-bromophenyl)-1-Boc-pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrrolidine ring and the aromatic bromophenyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Reaction conditions typically involve polar aprotic solvents and mild heating.
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection, often in dichloromethane (DCM) as a solvent.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Major Products Formed
Substitution Reactions: Products include derivatives where the bromine atom is replaced by other functional groups.
Deprotection Reactions: The primary amine derivative is formed upon removal of the Boc group.
Oxidation and Reduction: Products vary depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
Rho-Kinase Inhibition
One of the primary applications of trans-4-(3-bromophenyl)-1-Boc-pyrrolidine-3-carboxylic acid is in the synthesis of substituted isoquinolinones, which have been identified as potent Rho-kinase inhibitors. Rho-kinase plays a crucial role in various cellular processes, including cytoskeletal dynamics and cell migration. Inhibition of this enzyme has implications for treating conditions such as cancer and cardiovascular diseases.
Case Studies: Biological Activity
- Inhibition Studies : Research has shown that this compound exhibits significant biological activity by interacting with enzymes involved in signaling pathways. Its ability to inhibit Rho-kinase suggests potential therapeutic applications in oncology .
- Structural Activity Relationship (SAR) : Studies exploring the SAR of related compounds have indicated that modifications to the bromophenyl group can significantly alter biological efficacy. For instance, variations in the substitution pattern on the phenyl ring lead to different levels of enzyme inhibition, underscoring the importance of structural modifications in drug design .
Synthesis and Derivation
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrrolidine ring and subsequent functionalization. The Boc group is crucial for protecting the amine during these transformations, allowing for selective reactions without unwanted side reactions .
Mechanism of Action
The mechanism of action of Trans-4-(3-bromophenyl)-1-Boc-pyrrolidine-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The bromophenyl group can interact with hydrophobic pockets in proteins, while the pyrrolidine ring can form hydrogen bonds or electrostatic interactions with active site residues.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : (3R,4S)-4-(3-bromophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid
- CAS Number : 1161787-83-2 (primary), 959582-16-2 (alternative)
- Molecular Formula: C₁₆H₂₀BrNO₄
- Molecular Weight : 370.24 g/mol
- Structural Features : A pyrrolidine ring substituted with a tert-butoxycarbonyl (Boc) group at N1 and a 3-bromophenyl group at C2. The carboxylic acid at C3 provides reactivity for further derivatization .
Comparison with Structural Analogs
Substituent Variations on the Phenyl Ring
The bromine atom at the 3-position of the phenyl ring distinguishes this compound from analogs with other substituents (Table 1).
Table 1: Substituent Effects on Molecular Properties
Key Observations :
Impact of Ring System Modifications
Piperidine vs. Pyrrolidine Scaffolds :
Pyrrolidine Ring Puckering :
Yield Comparison :
- Trans-4-(2,3-dichlorophenyl) analog: Lower molecular weight (296.57 g/mol) and bulk pricing at $195,000/g .
Biological Activity
Trans-4-(3-bromophenyl)-1-Boc-pyrrolidine-3-carboxylic acid is a compound that has garnered attention in pharmacological research due to its potential biological activities. With a molecular formula of C16H20BrNO4 and a molecular weight of 370.24 g/mol, this compound features a pyrrolidine ring with a bromophenyl substituent and a tert-butoxycarbonyl (Boc) protecting group, which plays a critical role in its chemical reactivity and biological interactions.
Structural Characteristics
The compound's chirality, existing in both (3R,4S) and (3S,4R) configurations, is significant as it may influence its biological activity. The presence of the bromophenyl group at the 3-position is particularly noteworthy, as halogenated phenyl groups are often associated with enhanced biological activity due to their electronic properties.
Pharmacological Relevance
Research indicates that this compound exhibits notable pharmacological activities, particularly as an inhibitor of Rho-kinase. Rho-kinase plays a crucial role in various cellular processes, including cytoskeletal dynamics and cell migration, which are vital in cancer progression and cardiovascular diseases.
Table 1: Summary of Biological Activities
The mechanism by which this compound exerts its biological effects primarily involves its interaction with Rho-kinase. Inhibition of this enzyme can lead to alterations in signaling pathways that regulate cell shape and movement. Additionally, studies have suggested that modifications to the compound's structure could enhance its efficacy against specific biological targets .
Case Studies and Research Findings
- Inhibition Studies : A study focused on the synthesis of substituted isoquinolinones demonstrated that this compound serves as a precursor for compounds with significant Rho-kinase inhibitory activity. These derivatives showed promise in preclinical models for treating cancer and cardiovascular disorders.
- Antimicrobial Activity : In vitro tests evaluated the antibacterial and antifungal properties of pyrrolidine derivatives, including this compound. Results indicated varying degrees of activity against common pathogens, suggesting potential applications in developing new antimicrobial agents .
Table 2: Comparative Biological Activities
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Trans-4-(3-bromophenyl)-1-Boc-pyrrolidine-3-carboxylic acid?
- Methodological Answer : The compound is typically synthesized through a multi-step process:
Boc Protection : Introduce the tert-butoxycarbonyl (Boc) group to the pyrrolidine nitrogen under anhydrous conditions using di-tert-butyl dicarbonate (Boc₂O) and a base like DMAP or triethylamine in THF or DCM .
Bromophenyl Incorporation : Coupling of the 3-bromophenyl group via Suzuki-Miyaura cross-coupling, employing palladium catalysts (e.g., Pd(PPh₃)₄) and arylboronic acids in solvents like toluene or DMF .
Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization to isolate the trans-diastereomer .
- Key Considerations : Monitor stereochemistry using chiral HPLC or polarimetry to ensure trans-configuration .
Q. What analytical techniques are used to confirm the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify the Boc group (δ ~1.4 ppm for tert-butyl), bromophenyl aromatic protons (δ 7.2–7.5 ppm), and carboxylic acid proton (broad signal at δ ~12 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., C₁₆H₂₀BrNO₄: [M+H]⁺ calc. 370.0584) .
- HPLC : Chiral columns (e.g., Chiralpak AD-H) with hexane/isopropanol gradients to assess enantiomeric purity (>98% for research-grade material) .
Advanced Research Questions
Q. How can stereochemical inconsistencies in synthesis be resolved, particularly for trans-configuration?
- Methodological Answer :
- Reaction Optimization : Use stereospecific catalysts (e.g., chiral palladium complexes) and low temperatures to minimize epimerization .
- Crystallographic Analysis : Single-crystal X-ray diffraction confirms spatial arrangement of the 3-bromophenyl and carboxylic acid groups .
- Dynamic Kinetic Resolution : Employ enzymes or chiral auxiliaries to favor trans-isomer formation during cyclization .
Q. What strategies mitigate byproduct formation during Boc deprotection or bromophenyl coupling?
- Methodological Answer :
- Deprotection : Use trifluoroacetic acid (TFA) in DCM at 0°C to avoid pyrrolidine ring degradation. Monitor by TLC for complete Boc removal .
- Coupling Byproducts : Replace Pd catalysts with Cu(I)-mediated Ullmann coupling for bromophenyl attachment to reduce homocoupling byproducts .
- Troubleshooting Table :
| Issue | Solution | Reference |
|---|---|---|
| Low coupling yield | Optimize ligand (e.g., XPhos) | |
| Boc group cleavage | Use milder acids (e.g., HCl/dioxane) |
Q. How is this compound applied in medicinal chemistry research?
- Methodological Answer :
- Scaffold for Drug Discovery : The bromophenyl and carboxylic acid moieties enable derivatization into protease inhibitors or kinase-targeting agents. For example, analogs have been tested in enzyme inhibition assays (e.g., SARS-CoV-2 Mpro) .
- Biological Activity Screening :
- In Vitro : Test cytotoxicity against cancer cell lines (e.g., HepG2) with IC₅₀ determination via MTT assays.
- In Silico : Molecular docking studies (AutoDock Vina) to predict binding affinity for target proteins .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported physical properties (e.g., melting points)?
- Methodological Answer :
- Reproducibility Checks : Replicate synthesis using literature protocols and compare melting points (mp). For example, mp variations (105–106°C vs. 154–156°C in ) may stem from polymorphic forms or impurities.
- Differential Scanning Calorimetry (DSC) : Analyze thermal behavior to identify polymorphs .
- Cross-Validation : Compare with spectral data from independent sources (e.g., PubChem, ChemSpider) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
